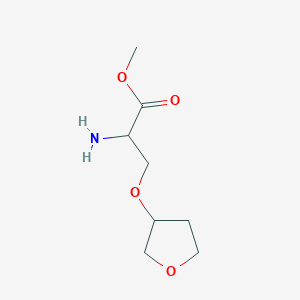
Methyl o-(tetrahydrofuran-3-yl)serinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-amino-3-(oxolan-3-yloxy)propanoate is an organic compound that features an amino group, an ester functional group, and an oxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-amino-3-(oxolan-3-yloxy)propanoate typically involves the reaction of 2-amino-3-hydroxypropanoic acid with oxirane in the presence of a base. The reaction proceeds through the nucleophilic attack of the amino group on the oxirane ring, leading to the formation of the oxolane ring. The esterification of the resulting compound with methanol in the presence of an acid catalyst yields the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-3-(oxolan-3-yloxy)propanoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro or nitroso derivative.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Alcohol derivatives.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
Methyl 2-amino-3-(oxolan-3-yloxy)propanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of methyl 2-amino-3-(oxolan-3-yloxy)propanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release active metabolites. The oxolane ring can enhance the compound’s stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-amino-3-hydroxypropanoate: Lacks the oxolane ring but has similar functional groups.
Methyl 2-amino-3-(tetrahydrofuran-3-yloxy)propanoate: Contains a tetrahydrofuran ring instead of an oxolane ring.
Uniqueness
Methyl 2-amino-3-(oxolan-3-yloxy)propanoate is unique due to the presence of the oxolane ring, which imparts distinct chemical and physical properties
Properties
Molecular Formula |
C8H15NO4 |
|---|---|
Molecular Weight |
189.21 g/mol |
IUPAC Name |
methyl 2-amino-3-(oxolan-3-yloxy)propanoate |
InChI |
InChI=1S/C8H15NO4/c1-11-8(10)7(9)5-13-6-2-3-12-4-6/h6-7H,2-5,9H2,1H3 |
InChI Key |
IRLIGJDEQRCJQB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(COC1CCOC1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2-Dimethoxy-6-azaspiro[3.5]nonane](/img/structure/B13491670.png)
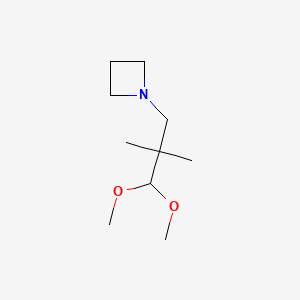
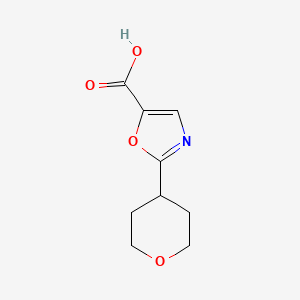
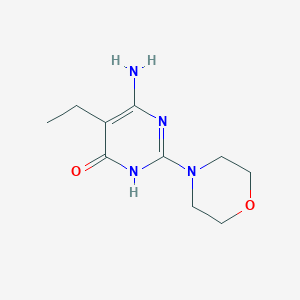
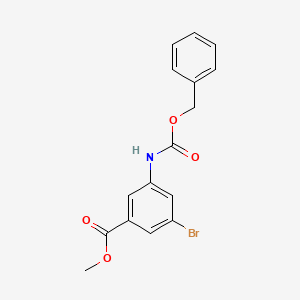
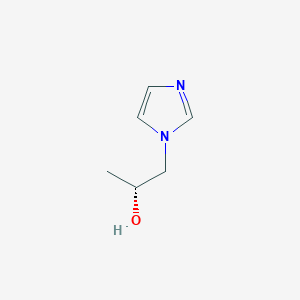
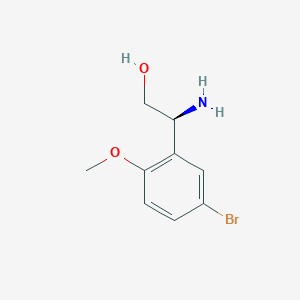



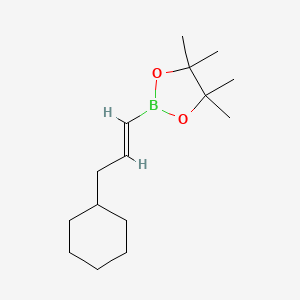
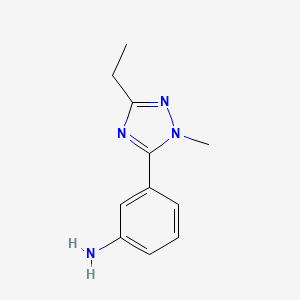

![2-[3-(Hydroxymethyl)pyrrolidin-3-yl]propan-2-ol hydrochloride](/img/structure/B13491745.png)
